Progesterone

Catalog No.
S540247
CAS No.
57-83-0
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progesterone

CAS Number

57-83-0

Product Name

Progesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

RJKFOVLPORLFTN-LEKSSAKUSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
<0.1 g/100 mL at 19 ºC
Sol in alcohol, acetone, dioxane /beta-Progesterone/
Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils
In double-distilled water, 9.12 mg/L
In water, 8.81 mg/L at 25 °C
0.00881 mg/mL at 25 °C

Synonyms

Progesterone; Agolutin; Crinone; Luteohormone; Utrogestan; Cyclogest; Progesterone, (13 alpha,17 alpha)-(+-)-Isomer; Progesterone, (17 alpha)-Isomer; Progesterone, (9 beta,10 alpha)-Isomer; Hormoflaveine; Lutociclina;

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

The exact mass of the compound Progesterone is 314.22458 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)<0.1 g/100 ml at 19 ºc2.80e-05 msoluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oilsin double-distilled water, 9.12 mg/lin water, 8.81 mg/l at 25 °c0.00881 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759615. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins. It belongs to the ontological category of C21-steroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Progesterone (CAS 57-83-0) is the primary endogenous progestogen, a C-21 steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] As a crucial metabolic intermediate, it serves as a precursor in the biosynthesis of other critical steroids, including sex hormones and corticosteroids.[1][3][4][5] Its baseline biological activity is defined by its role as the natural agonist for the progesterone receptor (PR). Unlike many synthetic analogs, natural progesterone exhibits minimal cross-reactivity with androgen or glucocorticoid receptors at physiological concentrations, a key differentiator for research applications requiring high hormonal specificity.[6][7][8]

Substituting progesterone with synthetic progestins (e.g., Medroxyprogesterone Acetate, Levonorgestrel) is a critical decision with significant consequences for experimental outcomes and formulation development.[9][10] Synthetic progestins are structurally modified to enhance oral bioavailability and half-life, but these changes alter their pharmacological profile.[6][11] Unlike bioidentical progesterone, many synthetic progestins exhibit meaningful cross-reactivity, binding to androgen, glucocorticoid, and mineralocorticoid receptors, which introduces confounding off-target effects in sensitive assays.[6][8] These off-target activities can lead to different cellular responses, such as altered gene expression and cell proliferation profiles, making direct data comparison between progesterone and its synthetic substitutes unreliable.[12][13] Therefore, for studies requiring a precise, physiological baseline or investigating the specific pathways of the endogenous hormone, substitution with a synthetic analog is not viable.

Receptor Specificity: Minimal Off-Target Binding Compared to Synthetic Progestins

Progesterone's value in research is defined by its high selectivity for the progesterone receptor (PR). In contrast, common synthetic substitutes like Medroxyprogesterone Acetate (MPA) exhibit significant off-target binding. MPA binds with meaningful affinity to glucocorticoid and androgen receptors, introducing cortisol-like and androgenic activities that are absent with natural progesterone.[6] This selectivity is critical in cellular models where hormonal crosstalk can confound results. For example, MPA's glucocorticoid receptor activity can alter breast cell proliferation pathways, a mechanism distinct from progesterone's primary action.[12] Other synthetics, like levonorgestrel, are derived from testosterone and can possess androgenic properties.[14] This makes progesterone the required standard for isolating pure PR-mediated effects.

Evidence DimensionReceptor Cross-Reactivity
Target Compound DataHigh selectivity for Progesterone Receptors (PR) with negligible activity at androgen, glucocorticoid, and mineralocorticoid receptors at physiological concentrations.[6][7]
Comparator Or BaselineMedroxyprogesterone Acetate (MPA): Binds with meaningful affinity to glucocorticoid and androgen receptors.[6] Testosterone-derived progestins (e.g., Levonorgestrel): Can possess significant androgenic activity.[14]
Quantified DifferenceQualitatively different binding profiles; Progesterone lacks the significant glucocorticoid and androgenic cross-reactivity of many common synthetic progestins.[6][8]
ConditionsIn vitro receptor binding assays and functional cell-based assays.

For research requiring the isolation of progesterone receptor-specific effects, using progesterone avoids confounding data from unintended activation of other steroid hormone pathways.

Solubility & Formulation: Low Aqueous Solubility Dictates Specific Handling and Delivery Strategies

Progesterone is characterized by very low aqueous solubility, a critical factor for procurement and experimental design. Reported solubility values are approximately 5.46-7 µg/mL in water at 25-37°C.[15][16][17] This necessitates specific formulation approaches that are not required for more soluble analogs or salts. Common strategies include dissolution in organic solvents like ethanol, encapsulation in cyclodextrins, or the use of co-solvents such as polyethylene glycol (PEG) 400.[18][19] For in vitro cell culture, stock solutions are typically prepared in absolute ethanol before dilution in media.[18] This inherent property makes progesterone the model compound for developing and testing novel delivery systems for BCS Class II drugs (low solubility, high permeability), such as nanocrystal suspensions or solid dispersions.[15][16][20]

Evidence DimensionAqueous Solubility (at room temperature / 25°C)
Target Compound Data5.46 - 7 µg/mL[15][16][17]
Comparator Or BaselineGeneral baseline for a poorly water-soluble drug, requiring formulation enhancement for aqueous applications.
Quantified DifferenceSignificantly below the solubility required for direct use in most aqueous buffer systems without formulation aids.
ConditionsAqueous solution, room temperature (approx. 25°C).

Buyers must account for the need for specialized solvents or formulation techniques, making this specific compound essential for research focused on overcoming poor solubility or developing non-aqueous/specialized delivery systems.

Metabolic Profile: High First-Pass Metabolism Precludes Simple Oral Administration

Unlike most synthetic progestins, which are engineered for oral stability, progesterone undergoes extensive and rapid first-pass metabolism in the liver when administered orally in its standard form.[11][16] This results in very low bioavailability, often less than 10%, rendering simple oral administration ineffective.[16][17] In contrast, synthetic analogs such as dydrogesterone and medroxyprogesterone acetate are specifically designed to resist this metabolic breakdown, providing high oral availability.[21][22] This fundamental difference in metabolic stability is a primary driver for procuring progesterone for research into alternative delivery routes (e.g., transdermal, vaginal, injectable) or advanced oral formulations like micronized, oil-based capsules that partially bypass hepatic metabolism.[11][23]

Evidence DimensionOral Bioavailability
Target Compound Data<10% for standard (non-micronized) form due to extensive first-pass metabolism.[16][17]
Comparator Or BaselineSynthetic Progestins (e.g., Dydrogesterone, MPA): Designed for and possess enhanced/high oral bioavailability.[21][22]
Quantified DifferenceProgesterone has manifold lower oral bioavailability than synthetic progestins specifically designed for oral administration.
ConditionsOral route of administration.

This metabolic liability makes progesterone the necessary starting material for developing non-oral or advanced oral formulations, as data from orally stable synthetics would not be transferable.

High-Specificity Endocrine Research and In Vitro Modeling

For studies requiring the precise simulation of endogenous hormonal signaling, progesterone is the only appropriate choice. Its high selectivity for the progesterone receptor, without the confounding off-target androgenic or glucocorticoid effects of synthetic progestins like MPA, ensures that observed cellular responses are directly attributable to PR activation.[6][12] This is critical for creating reliable in vitro models of the endometrium, breast tissue, and neuroendocrine systems.

Precursor for Steroid Synthesis and Biotransformation

Progesterone holds a central position as a key metabolic intermediate in the synthesis of other steroid hormones, including corticosteroids and androgens.[1][4] In industrial and research synthesis, it serves as a crucial starting material or intermediate for the production of more complex steroids. Its well-defined structure and reactivity make it a reliable precursor for targeted enzymatic or chemical transformations.

Development of Advanced and Non-Oral Drug Delivery Systems

The combination of poor aqueous solubility and extensive first-pass metabolism makes progesterone a benchmark compound for formulation science.[16] It is the ideal candidate for developing and validating technologies designed to enhance bioavailability, such as micronization, nanocrystal suspensions, solid dispersions, and delivery systems that bypass the liver, including transdermal patches, vaginal rings, and long-acting injectables.[11][20]

Physiological Baseline Control in Reproductive and Developmental Biology

When establishing a true physiological control or baseline in studies of reproductive biology, pregnancy, or embryogenesis, using the bioidentical hormone is mandatory. Synthetic analogs introduce metabolic and receptor-binding variables that compromise the validity of the control group. Progesterone ensures that the experimental baseline accurately reflects the natural endocrine environment.[1][10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity.
Solid
White odorless crystals or powder.

Color/Form

Prisms
White crystalline powder
Exists in two crystalline forms

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

314.224580195 Da

Monoisotopic Mass

314.224580195 Da

Boiling Point

394.13°C (rough estimate)

Heavy Atom Count

23

Density

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink
1.166 g/cu cm at 23 °C
1.171

LogP

3.87
3.87 (LogP)
log Kow = 3.87
3.87

Odor

Odorless

Decomposition

When heated to decomposition, it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

250 to 252 °F (NTP, 1992)
128-132
129 °C
121 °C
250-252 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G7DS2Q64Y

GHS Hazard Statements

Aggregated GHS information provided by 242 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (13.64%): May cause cancer [Danger Carcinogenicity];
H351 (85.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (80.17%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.18%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (45.87%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Gelatinized capsules** The gelatinized capsules are indicated for use in the prevention of endometrial hyperplasia in non-hysterectomized postmenopausal women who are receiving conjugated estrogens tablets. They are also indicated for use in secondary amenorrhea. **Vaginal gel** Progesterone gel (8%) is indicated as progesterone supplementation or replacement as part of an Assisted Reproductive Technology (“ART”) treatment for infertile women with progesterone deficiency. The lower concentration progesterone gel (4%) is used in the treatment of secondary amenorrhea, with the use of the 8% concentration if there is no therapeutic response to the 4% gel. **Vaginal insert** This form is indicated to support embryo implantation and early pregnancy by supplementation of corpus luteal function as part of an Assisted Reproductive Technology (ART) treatment program for infertile women. **Injection (intramuscular)** This drug is indicated in amenorrhea and abnormal uterine bleeding due to hormonal imbalance in the absence of organic pathology, such as submucous fibroids or uterine cancer. **Tablets, contraceptive** The tablet form of progesterone in contraceptive formulations is indicated for the prevention of pregnancy.
FDA Label
Treatment of female infertility
Treatment of female infertility, Prevention of recurrent spontaneous abortion

Livertox Summary

Levonorgestrel is a synthetic progesterone that is used for emergency contraception. Levonorgestrel is also used alone and in combination with estrogens in conventional oral contraceptives. Use of levonorgestrel for emergency contraception has not been associated with serum enzyme elevations or clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hormones; Progesterone Congeners

Therapeutic Uses

Progestins
Prochieve 4% is indicated for the treatment of secondary amenorrhea. Prochieve 8% is indicated for use in women who have failed to respond to treatment with Prochieve 4%. /Included in US product label/
Prochieve 8% is indicated for progesterone supplementation or replacement as part of an Assisted Reproductive Technology ("ART") treatment for infertile women with progesterone deficiency. /Included in US product label/
Progesterone is used orally or intravaginally for the management of secondary amenorrhea.
For more Therapeutic Uses (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Pharmacology

Progesterone, depending on concentration and dosage form, and timing of exposure may have several pharmacodynamic effects. These actions, according, to various preparations, are listed below: General effects Progesterone is the main hormone of the corpus luteum and the placenta. It acts on the uterus by changing the proliferative phase to the secretory phase of the endometrium (inner mucous lining of the uterus). This hormone, stimulated by a hormone called _luteinizing hormone_ (LH) is the main hormone during the secretory phase to prepare the corpus luteum and the endometrium for implantation of a fertilized ovum. As the luteal phase concludes, the progesterone hormone sends negative feedback to the anterior pituitary gland in the brain to decrease FSH (follicle stimulating hormone) and LH (luteinizing hormone) levels. This prevents ovulation and maturation of oocytes (immature egg cells). The endometrium then prepares for pregnancy by increasing its vascularity (blood vessels) and stimulating mucous secretion. This process occurs by progesterone stimulating the endometrium to decrease endometrial proliferation, leading to a decreased uterine lining thickness, developing more complex uterine glands, collecting energy in the form of glycogen, and providing more uterine blood vessel surface area suitable for supporting a growing embryo. As opposed to cervical mucous changes observed during the proliferative phase and ovulation, progesterone decreases and thickens the cervical mucus, rendering it less elastic. This change occurs because the fertilization time period has passed, and a specific consistency of mucous amenable to sperm entry is no longer required [T490]. **Gelatinized capsules** Progesterone capsules are an oral dosage form of micronized progesterone which, chemically identical to progesterone of ovarian origin. Progesterone capsules have all the properties of endogenous progesterone with induction of a secretory phase endometrium with gestagenic, antiestrogenic, slightly antiandrogenic and anti-aldosterone effects [F3913]. Progesterone opposes the effects of estrogen on the uterus, and is beneficial in women with unopposed estrogen exposure, which carries an increased risk of malignancy [F3913]. **Vaginal gel and vaginal insert** The gel preparation mimics the effects of naturally occurring progesterone. In the presence of adequate levels of estrogen, progesterone converts a proliferative endometrium into secretory endometrium. This means that the endometrium changes from a growing and thickening stage into a subsequent preparation stage for pregnancy, which involves further preparatory changes. Progesterone is necessary for the development of decidual tissue (specialized tissue amenable to supporting a possible pregnancy). Progesterone is required to increase endometrial receptivity for the implantation of a fertilized embryo. Once an embryo is implanted, progesterone helps to maintain the pregnancy [F3898]. **Injection (intramuscular)** Intramuscularly injected progesterone increases serum progesterone and aids in the prevention of endometrial tissue overgrowth due to unopposed estrogen (which leads to abnormal uterine bleeding and sometimes uterine cancer) [L5638], [F3916]. In the absence or deficiency of progesterone, the endometrium continually proliferates, eventually outgrowing its limited blood supply, shedding incompletely, and leading to abnormal and/or profuse bleeding as well as malignancy [L5638]. **Tablets, contraceptive** Progesterone-only contraceptive tablets prevent conception by suppressing ovulation in about half of users, causing a thickening of cervical mucus to inhibit sperm movement, lowering the midcycle LH and FSH hormone peaks, slowing the movement of the ovum through the fallopian tubes, and causing secretory changes in the endometrium as described above [F3904].
Therapeutic Progesterone is the therapeutic form of the naturally occurring hormone progesterone. Progesterone binds to the progesterone receptor, resulting in dissociation of heat shock proteins, receptor phosphorylation, and transcription activation through direct or indirect interaction with transcription factors. This agent exerts inhibitory effects on estrogens by decreasing the number of estrogen receptors and increasing its metabolism to inactive metabolites. Progesterone induces secretory changes in the endometrium, decreases uterine contractility during pregnancy, and maintains pregnancy.

MeSH Pharmacological Classification

Progestins

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DA - Pregnen (4) derivatives
G03DA04 - Progesterone

Mechanism of Action

Progesterone binds and activates its nuclear receptor, _PR_, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy. Progesterone receptor (PR) is a member of the nuclear/steroid hormone receptor (SHR) family of ligand-dependent transcription factors that is expressed primarily in female reproductive tissue as well as the central nervous system. As a result of its binding its associated steroid hormone, progesterone, the progesterone receptor (PR) modulates the expression of genes that regulate the development, differentiation, and proliferation of target tissues. In humans, PR is found to be highly expressed in the stromal (connective tissue) cells during the secretory phase and during pregnancy. Progesterone may prevent pregnancy by changing the consistency of cervical mucus to be unfavorable for sperm penetration, and by inhibiting follicle-stimulating hormone (FSH), which normally causes ovulation. With perfect use, the first-year failure rate for progestin-only oral contraceptives is approximately 0.5%. The typical failure rate, however, is estimated to be approximately 5%, due to late or missed pills.
Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males.
Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity.
Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern.
Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration.
For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

3.59X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Impurities

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione.

Other CAS

57-83-0

Absorption Distribution and Excretion

**Oral micronized capsules** Following oral administration of progesterone in the micronized soft-gelatin capsule formulation, peak serum concentration was achieved in the first 3 hours. The absolute bioavailability of micronized progesterone is unknown at this time. In postmenopausal women, serum progesterone concentration increased in a dose-proportional and linear fashion after multiple doses of progesterone capsules, ranging from 100 mg/day to 300 mg/day. **IM administration** After intramuscular (IM) administration of 10 mg of progesterone in oil, the maximum plasma concentrations were achieved in about 8 hours post-injection and plasma concentrations stayed above baseline for approximately 24 hours post-injection. Injections of 10, 25, and 50 mg lead to geometric mean values for maximum plasma concentration (CMAX) of 7, 28, and 50 ng/mL, respectively. Progesterone administered by the intramuscular (IM) route avoids significant first-pass hepatic metabolism. As a result, endometrial tissue concentrations of progesterone achieved with IM administration are higher when compared with oral administration. Despite this, the highest concentrations of progesterone in endometrial tissue are reached with vaginal administration. **Note on oral contraceptive tablet absorption** Serum progestin levels peak about 2 hours after oral administration of progesterone-only contraceptive tablets, followed by rapid distribution and elimination. By 24 hours after drug administration, serum levels remain near the baseline, making efficacy dependent upon strict adherence to the dosing schedule. Large variations in serum progesterone levels occur among individuals. Progestin-only administration leads to lower steady-state serum progestin levels and a shorter elimination half-life than concurrent administration with estrogens.
Progesterone metabolites are excreted mainly by the kidneys. Urinary elimination is observed for 95% of patients in the form of glycuroconjugated metabolites, primarily 3 a, 5 ß–pregnanediol (_pregnandiol_). The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites, excreted in the bile, may undergo enterohepatic recycling or may be found excreted in the feces.
When administered vaginally, progesterone is well absorbed by uterine endometrial tissue, and a small percentage is distributed into the systemic circulation. The amount of progesterone in the systemic circulation appears to be of minimal importance, especially when implantation, pregnancy, and live birth outcomes appear similar for intramuscular and vaginal administration of progesterone.
**Apparent clearance** 1367 ± 348 (50mg of progesterone administered by vaginal insert once daily). 106 ± 15 L/h (50mg/mL IM injection once daily).
PROMETRIUM Capsules are an oral dosage form of micronized progesterone which is chemically identical to progesterone of ovarian origin. The oral bioavailability of progesterone is increased through micronization.
After oral administration of progesterone as a micronized soft-gelatin capsule formulation, maximum serum concentrations were attained within 3 hours. The absolute bioavailability of micronized progesterone is not known.
Serum progesterone concentrations appeared linear and dose proportional following multiple dose administration of PROMETRIUM Capsules 100 mg over the dose range 100 mg/day to 300 mg/day in postmenopausal women.
Although doses greater than 300 mg/day were not studied in females, serum concentrations from a study in male volunteers appeared linear and dose proportional between 100 mg/day and 400 mg/day. The pharmacokinetic parameters in male volunteers were generally consistent with those seen in postmenopausal women.
For more Absorption, Distribution and Excretion (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Progesterone is mainly metabolized by the liver. After oral administration, the major plasma metabolites found are 20 a hydroxy-Δ4 a-prenolone and 5 a-dihydroprogesterone. Some progesterone metabolites are found excreted in the bile and these metabolites may be deconjugated and subsequently metabolized in the gut by reduction, dehydroxylation, and epimerization. The major plasma and urinary metabolites are comparable to those found during the physiological progesterone secretion of the corpus luteum.
Progesterone undergoes both biliary and renal elimination. Following an injection of labeled progesterone, 50-60% of the excretion of progesterone metabolites occurs via the kidney; approximately 10% occurs via the bile and feces, the second major excretory pathway.
Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Pregnanediols and pregnanolones are conjugated in the liver to glucuronide and sulfate metabolites. Progesterone metabolites which are excreted in the bile may be deconjugated and may be further metabolized in the gut via reduction, dehydroxylation, and epimerization.
The major urinary metabolite of oral progesterone is 5beta-pregnan-3alpha, 20alpha-diol glucuronide which is present in plasma in the conjugated form only. Plasma metabolites also include 5beta-pregnan-3alpha-ol-20-one (5beta-pregnanolone) and 5alpha-pregnan-3alpha-ol-20-one (5beta-pregnanolone).
The hormone is reduced to pregnanediol in the liver and conjugated with glucuronic acid, and then excreted mainly in urine.
For more Metabolism/Metabolites (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.
Progesterone has known human metabolites that include 21-hydroxy-progesterone, 6beta-hydroxy-progesterone, 17alpha-hydroxy-progesterone, 16beta-hydroxy-progesterone, and 2beta-hydroxy-progesterone.
Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Route of Elimination: The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites which are excreted in the bile may undergo enterohepatic recycling or may be excreted in the feces. Progesterone metabolites are excreted mainly by the kidneys. Half Life: 34.8-55.13 hours

Wikipedia

Progesterone

Drug Warnings

/BOXED WARNING/ WARNING: CARDIOVASCULAR DISORDERS, BREAST CANCER and PROBABLE DEMENTIA FOR ESTROGEN PLUS PROGESTIN THERAPY. Cardiovascular Disorders and Probable Dementia: Estrogens plus progestin therapy should not be used for the prevention of cardiovascular disease or dementia. The Women's Health Initiative (WHI) estrogen plus progestin substudy reported increased risks of deep vein thrombosis, pulmonary embolism, stroke and myocardial infarction in postmenopausal women (50 to 79 years of age) during 5.6 years of treatment with daily oral conjugated estrogens (CE) (0.625 mg) combined with medroxyprogesterone acetate (MPA) (2.5 mg), relative to placebo. The WHI Memory Study (WHIMS) estrogen plus progestin ancillary study of the WHI reported an increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with daily CE (0.625 mg) combined with MPA (2.5 mg), relative to placebo. It is unknown whether this finding applies to younger postmenopausal women. Breast Cancer: The WHI estrogen plus progestin substudy also demonstrated an increased risk of invasive breast cancer. In the absence of comparable data, these risks should be assumed to be similar for other doses of CE and MPA, and other combinations and dosage forms of estrogens and progestins. Progestins with estrogens should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
Other doses of oral conjugated estrogens with medroxyprogesterone and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials. In the absence of comparable data and product-specific studies, the relevance of the WHI findings to other products has not been established. Therefore, the risks should be assumed to be similar for all estrogen and progestin products. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
Adverse effects reported in patients receiving oral progesterone include dizziness, breast pain, headache, abdominal pain, fatigue, viral infection, abdominal distention, musculoskeletal pain, emotional lability, irritability, and upper respiratory tract infection. Extreme dizziness and/or drowsiness, blurred vision, slurred speech, difficulty walking, loss of consciousness, vertigo, confusion, disorientation, and shortness of breath have been reported in a few women receiving the drug. Hypotension and syncope have occurred rarely in women receiving progesterone capsules.
Adverse effects reported in patients receiving progesterone vaginal gel include breast pain/enlargement, somnolence, constipation, nausea, headache, and perineal pain.
For more Drug Warnings (Complete) data for PROGESTERONE (19 total), please visit the HSDB record page.

Biological Half Life

Absorption half-life is approximately 25-50 hours and an elimination half-life of 5-20 minutes (progesterone gel). Progesterone, administered orally, has a short serum half-life (approximately 5 minutes). It is rapidly metabolized to _17-hydroxyprogesterone_ during its first pass through the liver.
Due to the sustained release properties of Prochieve, progesterone absorption is prolonged with an absorption half-life of approximately 25-50 hours, and an elimination half-life of 5-20 minutes. Therefore, the pharmacokinetics of Prochieve are rate-limited by absorption rather than by elimination.
The elimination half life of progesterone is approximately 5 minutes ...
Progesterone has a short plasma half-life of several minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

From animal ovaries, synthesized from stigmasterol, or better from diosgenin (extracted from Dioscorea mexicana, a Mexican yam). The latter synthesis involves acetolysis, chromic acid oxidation, cleavage of the ketoester diacetate with boiling acetic acid to 16-dehydropregnenolone acetate, which on catalytic reduction yields pregnenolone acetate. Saponification of the acetate ester to the 3beta-alcohol followed by Oppenauer oxidation affords progesterone.
Two methods are available for the preparation of progesterone: (1) Selective hydrogenation of dehydropregnenolone acetate; (2) The conversion of stigmasterol...
Isolation from corpus luteum of pregnant sows.
Synthesis from other steroids such as stigmasterol.

General Manufacturing Information

Pregn-4-ene-3,20-dione: ACTIVE
International unit (IU) of progestational activity is expressed as 1 mg of progesterone.
Hormones used topically on the skin are marketed principally as quasi-cosmetic rejuvenating creams. ... Topical preparations containing physiologic amounts of estrogens or natural progesterone have no effect on human sebaceous glands or oil secretion.
In October 1973 the US Food & Drug Administration proposed to restrict approved uses of progesterone injection to treatment of amenorrhea and of abnormal uterine bleeding due to hormonal imbalance, in absence of organic pathology such as submucous fibroids or uterine cancer.
US regulations prohibit any residues in uncooked edible tissues or by-products of lambs or steers given the drug in growth promoting implants.

Analytic Laboratory Methods

Method for analysis of progesterone in injectable oily solutions by liquid chromatography.
Determination of progesterone by using liquid chromatography equipped with a 254 nm detector. The flow rate is about 1.5 ml/min.
Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol). Assay procedure: UV at 241 nm. Limit of detection: 1.25 ug/ml (1 ml cell). /From table/
Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol); evaporate; dissolve (98% sulfuric acid); let stand 2 hr. Assay procedure: UV at 292 nm. Limit of detection: 2 ug/ml. /From table/
For more Analytic Laboratory Methods (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A progesterone test system is a device intended to measure progesterone (a female hormone) in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of disorders of the ovaries or placenta.
Progesterone is determined in serum by radioimmunoassay, double-isotope derivatization, GLC or competitive protein binding techniques.
Sample matrix: Serum. Sample preparation: Extract (hexane); TLC; isolate; derivatize (heptafluorobutyrate). Assay procedure: GC/MS. Limit of detection: 10 ng. /From table/
Sample matrix: Plasma. Sample preparation: Isolate; reduce (enzyme); derivative.Assay procedure: GC/ECD. Limit of detection: 10 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Storage Conditions

Parenteral progesterone preparations, progesterone capsules, progesterone vaginal inserts, and progesterone vaginal gel should be stored at 15-30 °C.

Interactions

Progesterone has been shown to increase cocaine's cardiovascular toxicity in sheep and rats. To determine whether progesterone enhances the lethality of cocaine, 50 non-pregnant female rats were treated with 8 mg/kg/day im progesterone for 3 days, and 45 non-pregnant control rats were given im injections of vehicle (peanut oil, benzoylbenzoate, and phenol). A third group consisted of 21 untreated d16 pregnant rats. On day 3 of injections, rats received one ip injection of cocaine at a dose between 25-75 mg/kg, and were observed for seizures and/or death. Three dose-response curves were constructed using logistic regression analysis. All 51 rats who died did so within 17 minutes, and 49 of these deaths were preceded by sudden seizures. Mean time-to-seizure and time-to-death did not significantly differ among groups. Serum progesterone levels (ng/ml + or - standard error of measurement) were significantly different: 23 + or - 2.3 (control), 102 + or - 9.9 (progesterone treated), and 144 + or - 11.5 (untreated pregnant). Logistic regression dose/fatality curves for the three groups were not significantly different based on the chi-square and likelihood ratio test (p= 0.81). The LD50s in mg/kg ip (95% confidence interval) were (control) 54.8 (49.6-60.5) (progesterone treated) 56.5 (50.3-63.6), and (untreated pregnant) 51.8 (42.2-63.5). Curves of cocaine dose vs isolated seizures plus deaths were not different between control and progesterone treated groups. Though progesterone enhances cocaine's cardiac toxicity, it does not increase the risk of death from acute cocaine exposure in rats.
The effects of progesterone treatment on bupivacaine arrhythmogenicity in beating rat heart myocyte cultures and on anesthetized rats were determined. After determining the bupivacaine AD50 (the concentration of bupivacaine that caused 50% of all beating rat heart myocyte cultures to become arrhythmic), the effect of 1 hr progesterone hydrogen chloride exposure on myocyte contractile rhythm was determined. Each concentration of progesterone (6.25, 12.5, 25, and 50 ug/ml) caused a significant and concentration dependent reduction in the AD50 for bupivacaine. Estradiol treatment also increased the arrhythmogenicity of bupivacaine in myocyte cultures, but was only one fourth as potent as progesterone. Neither progesterone nor estradiol effects on bupivacaine arrhythmogenicity were potentiated by epinephrine. Chronic progesterone pretreatment (5 mg/kg/day for 21 days) caused a significant increase in bupivacaine arrhythmogenicity in intact pentobarbital anesthetized rats. There was a significant decrease in the time to onset of arrhythmia as compared with control nonprogesterone treated rats (6.2 + or - 1.3 vs 30.8 + or - 2.5 min, mean + or - standard error). The results of this study indicate that progesterone can potentiate bupivacaine arrhythmogenicity both in vivo and in vitro. Potentiation of bupivacain arrhythmia in myocyte cultures suggests that this effect is at least partly mediated at the myocyte level.
10 mg progesterone injected sc twice weekly into 52 rabbits exposed to vaginal strings containing 3-methylcholanthrene did not affect incidence of vaginal tumors occurring within 20 months, incidences being 5/23 in controls compared with 4/30 in treated animals.
Decreased efficacy of some progestins, ... has been suggested to be caused by enhanced metabolism of the progestins by these drugs /hepatic enzyme inducing medications, such as: carbamazepine, phenobarbital, phenytoin, rifabutin, rifampin/. /Progestins/
For more Interactions (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Stability Shelf Life

Progesterone is stable when exposed to air. The drug should be stored in tight, light-resistant containers.
...stable in air but sensitive to light.

Dates

Last modified: 08-15-2023
1: Roney JR, Simmons ZL. Within-cycle fluctuations in progesterone negatively
2: Arbo BD, Benetti F, Ribeiro MF. Astrocytes as a target for neuroprotection:
3: Fox NS, Gupta S, Lam-Rachlin J, Rebarber A, Klauser CK, Saltzman DH. Cervical
4: Alvarado-Espino AS, Meza-Herrera CA, Carrillo E, González-Álvarez VH,
5: Sangster JL, Ali JM, Snow DD, Kolok AS, Bartelt-Hunt SL. Bioavailability and
6: Rossier NM, Chew G, Zhang K, Riva F, Fent K. Activity of binary mixtures of
7: Stevenson JS, Pulley SL. Feedback effects of estradiol and progesterone on
8: Kawprasertsri S, Pietras RJ, Marquez-Garban DC, Boonyaratanakornkit V.
9: Yan L, Robinson R, Shi Z, Mann G. Efficacy of progesterone supplementation
10: Casper RF, Yanushpolsky EH. Optimal endometrial preparation for frozen embryo
11: Ginther OJ, Baldrighi JM, Castro T, Wolf CA, Santos VG. Concentrations of
12: Kowalik MK, Martyniak M, Rekawiecki R, Kotwica J. Expression and
13: Pugliesi G, Santos FB, Lopes E, Nogueira É, Maio JR, Binelli M. Improved
14: Nakamura R, Yamamoto N, Shiina N, Miyaki T, Ikebe D, Itami M, Shida T,
15: Pabuccu EG, Pabuccu R, Evliyaoglu Ozdegirmenci O, Bostancı Durmus A, Keskin
16: Demir B, Kahyaoglu I, Guvenir A, Yerebasmaz N, Altinbas S, Dilbaz B, Dilbaz
17: Reyes H. Sulfated progesterone metabolites in the pathogenesis of
18: Abu-Hayyeh S, Ovadia C, Lieu T, Jensen DD, Chambers J, Dixon PH,
19: Senol S, Sayar I, Ceyran AB, Ibiloglu I, Akalin I, Firat U, Kosemetin D,
20: He S, Allen JC, Malhotra R, Østbye T, Tan TC. Association of maternal serum

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